4-Hexyl-1H-pyrazole
Overview
Description
4-Hexyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The hexyl group attached to the fourth position of the pyrazole ring imparts unique chemical and physical properties to the compound. Pyrazoles are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .
Mechanism of Action
Target of Action
4-Hexyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives are known to interact with several targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
Pyrazole derivatives are known to exhibit distinct reactivity patterns in organic chemistry . They favor nucleophilic attacks at positions 3 and 5, while electrophilic substitution reactions preferentially take place at position 4 . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound may affect pathways related to these biological activities.
Result of Action
Given its potential targets and the known effects of pyrazole derivatives, it may influence cellular proliferation and differentiation , and exhibit antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure and functional groups present in the pyrazole derivative .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, which could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of hexylhydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a transition metal complex or an acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods often employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
4-Hexyl-1H-pyrazole has a wide range of scientific research applications:
Comparison with Similar Compounds
- 1-Hexyl-3-methyl-1H-pyrazole
- 4-Hexyl-3,5-dimethyl-1H-pyrazole
- 4-Hexyl-1-phenyl-1H-pyrazole
Comparison: 4-Hexyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets. The presence of the hexyl group at the fourth position can enhance lipophilicity, affecting its solubility and membrane permeability .
Properties
IUPAC Name |
4-hexyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESKZSKNBZJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658522 | |
Record name | 4-Hexyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73123-47-4 | |
Record name | 4-Hexyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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